Product packaging for [(3-Bromopyridin-4-yl)methyl]diethylamine(Cat. No.:CAS No. 1449008-01-8)

[(3-Bromopyridin-4-yl)methyl]diethylamine

Cat. No.: B3347821
CAS No.: 1449008-01-8
M. Wt: 243.14 g/mol
InChI Key: UNZSZZHUTXGVAS-UHFFFAOYSA-N
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Description

[(3-Bromopyridin-4-yl)methyl]diethylamine is a useful research compound. Its molecular formula is C10H15BrN2 and its molecular weight is 243.14 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15BrN2 B3347821 [(3-Bromopyridin-4-yl)methyl]diethylamine CAS No. 1449008-01-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-bromopyridin-4-yl)methyl]-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-3-13(4-2)8-9-5-6-12-7-10(9)11/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZSZZHUTXGVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=NC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and General Characterization

A likely precursor for this synthesis is 3-bromo-4-(chloromethyl)pyridine (B1649849). The synthesis of this intermediate has been reported, often involving the chlorination of 3-bromo-4-(hydroxymethyl)pyridine using reagents like thionyl chloride (SOCl₂). mdpi.com The subsequent reaction of 3-bromo-4-(chloromethyl)pyridine with diethylamine (B46881) would proceed via an S_N2 mechanism, where the nitrogen atom of diethylamine acts as the nucleophile, displacing the chloride ion to form the target compound, [(3-Bromopyridin-4-yl)methyl]diethylamine. The reaction would likely be carried out in a suitable organic solvent.

General characteristics of this compound, as obtained from chemical vendor information, are summarized in the table below. semanticscholar.orgrsc.org

PropertyValue
CAS Number 1449008-01-8
Molecular Formula C₁₀H₁₅BrN₂
Molecular Weight 243.15 g/mol
IUPAC Name N-((3-bromopyridin-4-yl)methyl)-N-ethylethanamine
InChI Key UNZSZZHUTXGVAS-UHFFFAOYSA-N
Physical Form Liquid

Advanced Spectroscopic Elucidation

Direct experimental NMR data for [(3-Bromopyridin-4-yl)methyl]diethylamine is not widely published. However, the expected ¹H and ¹³C NMR spectra can be predicted with reasonable accuracy by analyzing the spectra of analogous compounds, namely (3-Bromopyridin-4-yl)methanamine and N-benzyldiethylamine. nih.govchemicalbook.com

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the pyridine (B92270) ring protons and the diethylaminomethyl group.

Pyridine Protons: The pyridine ring will exhibit three aromatic protons. Based on the data for (3-Bromopyridin-4-yl)methanamine, which shows doublets at δ 8.69 ppm (H-2 and H-6) and δ 7.20 ppm (H-5), similar chemical shifts are anticipated for the title compound. nih.gov The electron-withdrawing nature of the bromine atom and the pyridine nitrogen will cause these protons to be deshielded.

Methylene (B1212753) and Ethyl Protons: The methylene bridge (-CH₂-) protons are expected to appear as a singlet, likely in the range of δ 3.5-4.0 ppm. The ethyl groups will present as a quartet for the methylene protons (-CH₂-CH₃) and a triplet for the methyl protons (-CH₂-CH₃), characteristic of an ethyl group attached to a nitrogen atom. For comparison, in N-benzyldiethylamine, the benzylic methylene protons appear as a singlet, while the ethyl protons give rise to a quartet and a triplet. chemicalbook.com

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Pyridine Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the bromine atom (C-3) and the carbon adjacent to the nitrogen (C-2 and C-6) will be significantly influenced by these electronegative atoms. In (3-Bromopyridin-4-yl)methanamine, the brominated carbon (C-3) appears at δ 150.2 ppm and the carbon adjacent to the aminomethyl group (C-4) is at δ 122.4 ppm. nih.gov

Aliphatic Carbons: The methylene bridge carbon and the two carbons of the ethyl groups will appear in the aliphatic region of the spectrum. The methylene carbon of the bridge will likely be in the δ 50-60 ppm range, while the ethyl carbons will show two signals corresponding to the -CH₂- and -CH₃ groups.

Predicted ¹H and ¹³C NMR Data for this compound:

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyridine H-2, H-6~8.7 (d)~150
Pyridine H-5~7.2 (d)~123
-N-CH₂-Py~3.6 (s)~55
-N-CH₂-CH₃~2.6 (q)~47
-N-CH₂-CH₃~1.1 (t)~12

The mass spectrum of this compound is expected to show a characteristic molecular ion peak and several key fragmentation patterns. The presence of bromine (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance) will result in isotopic peaks for bromine-containing fragments, with a characteristic M+2 peak.

Drawing a parallel with (3-Bromopyridin-4-yl)methanamine, which shows a molecular ion peak at m/z 187 ([M]⁺), the title compound is expected to have a molecular ion peak at m/z 243. nih.gov

Expected Fragmentation Patterns:

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would result in the loss of an ethyl radical to form a stable iminium ion.

Benzylic Cleavage: The bond between the pyridine ring and the methylene group is a benzylic-type position. Cleavage at this position would lead to the formation of a bromopyridinium ion or a diethylaminomethyl cation. The most abundant fragment ion is often the one resulting from the loss of the largest alkyl group from the nitrogen, which in this case would be an ethyl group, or through cleavage at the benzylic position. For N-benzyldiethylamine, a prominent peak is observed for the benzyl (B1604629) cation. nist.gov

Predicted Major Fragments in the Mass Spectrum of this compound:

m/zFragment
243/245[M]⁺
214/216[M - C₂H₅]⁺
171[M - Br]⁺
86[CH₂N(C₂H₅)₂]⁺

Structural and Chiroptical Analysis

For comparative purposes, the crystal structure of a more complex related molecule, tris[(6-bromopyridin-2-yl)methyl]amine, has been determined. evitachem.comresearchgate.net This structure reveals the trigonal pyramidal geometry around the central nitrogen atom and provides data on the C-Br bond lengths within a bromopyridyl moiety. evitachem.comresearchgate.net However, due to the significant structural differences, direct extrapolation of detailed packing and conformational parameters to the title compound is not feasible.

The parent compound, [(3-Bromopyridin-4-yl)methyl]diethylamine, is not chiral and therefore does not exhibit optical activity. For chiroptical spectroscopy to be applicable, a chiral derivative would need to be synthesized. This could be achieved, for example, by introducing a stereocenter into the molecule, perhaps by using a chiral amine in the synthesis or by modifying the pyridine (B92270) ring with a chiral substituent.

Currently, there are no reports in the literature on the synthesis of chiral derivatives of this compound or any studies involving chiroptical spectroscopy techniques such as circular dichroism (CD) or optical rotatory dispersion (ORD). Such studies would be necessary to determine the enantiomeric purity and absolute configuration of any synthesized chiral analogues. The development of chiral resolution methods, such as the use of chiral acids to form diastereomeric salts, would be a prerequisite for these investigations. nih.gov

Computational and Theoretical Investigations of 3 Bromopyridin 4 Yl Methyl Diethylamine

Quantum Chemical Calculations (Density Functional Theory, ab initio methods) for Electronic Structure and Optimized Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing insights into the electronic structure and a precise, three-dimensional model of the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. Functionals such as B3LYP and PBE0, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly used to achieve a balance between accuracy and computational cost. princeton.edunih.gov These calculations would yield the optimized molecular geometry of [(3-Bromopyridin-4-yl)methyl]diethylamine, providing precise bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Placeholder Data)

ParameterBond/AngleCalculated Value (DFT/B3LYP)
Bond LengthC(pyridine)-BrValue in Å
Bond LengthC(pyridine)-C(methylene)Value in Å
Bond LengthC(methylene)-N(diethylamino)Value in Å
Bond AngleC-N-C (diethylamino)Value in degrees
Dihedral AngleBr-C-C-NValue in degrees

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values.

Ab initio methods , such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used to refine the results obtained from DFT. rsc.org These methods are computationally more intensive but can provide more accurate electronic energies and structural parameters, which are crucial for subsequent analyses like conformational studies and reaction mechanism investigations.

Conformational Analysis and Energetic Profiles of this compound

The diethylamine (B46881) group and its attachment to the pyridine (B92270) ring via a methylene (B1212753) bridge allow for considerable conformational flexibility. A thorough conformational analysis is necessary to identify the most stable conformers and to understand the energetic barriers between them.

This analysis would involve systematically rotating the key single bonds (e.g., the C-C and C-N bonds of the side chain) and calculating the energy of each resulting conformation. The results are typically visualized in a potential energy surface (PES) diagram, which plots the energy as a function of one or more dihedral angles. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. Such studies have been performed for similar flexible molecules to understand their preferred shapes in different environments. nih.gov

Analysis of Charge Distribution and Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Maps)

The distribution of electrons within the this compound molecule dictates its reactivity. Several computational tools can be used to analyze this distribution.

Electrostatic Potential (ESP) Maps provide a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this molecule, negative potential would be expected around the pyridine nitrogen and the bromine atom, while positive potential might be found near the hydrogen atoms.

Fukui Functions are reactivity descriptors derived from DFT that help in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgnih.govnih.gov By analyzing the changes in electron density upon the addition or removal of an electron, one can pinpoint specific atoms that are most likely to participate in a chemical reaction.

Table 2: Illustrative Fukui Indices for Selected Atoms in this compound (Placeholder Data)

Atomf+ (for nucleophilic attack)f- (for electrophilic attack)
N (pyridine)ValueValue
N (diethylamino)ValueValue
C (attached to Br)ValueValue

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values.

Protonation Equilibria and Basicity Studies of the Diethylamine Nitrogen and Pyridine Nitrogen

The presence of two nitrogen atoms—one in the pyridine ring and one in the diethylamine group—makes this compound a dibasic compound. Theoretical calculations can predict the relative basicity of these two sites and the pKa values associated with their protonation.

By calculating the Gibbs free energy change for the protonation of each nitrogen atom, it is possible to determine which site is more likely to be protonated first. This is crucial for understanding the behavior of the molecule in acidic conditions. Theoretical studies on similar substituted pyridines have shown that the basicity of the pyridine nitrogen is significantly influenced by the electronic effects of the substituents. rsc.orgmdpi.comresearchgate.net The electron-withdrawing effect of the bromine atom would be expected to decrease the basicity of the pyridine nitrogen.

Theoretical Insights into Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could investigate various potential reactions, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the nitrogen atoms.

By mapping the entire reaction pathway, including the structures of reactants, transition states, and products, a detailed understanding of the reaction can be achieved. Key parameters such as activation energies and reaction enthalpies can be calculated to predict the feasibility and kinetics of a proposed mechanism. Such insights are invaluable for designing new synthetic routes and for understanding the chemical transformations of the molecule. nih.gov

Reactivity and Synthetic Transformations of 3 Bromopyridin 4 Yl Methyl Diethylamine

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

The carbon-bromine bond at the 3-position of the pyridine (B92270) ring is a key site for synthetic modification. Palladium catalysis provides a powerful and versatile platform for elaborating the core structure of [(3-Bromopyridin-4-yl)methyl]diethylamine. rsc.org These reactions are fundamental in medicinal chemistry and materials science for building molecular complexity.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of a C-C bond between an organoboron compound and an organic halide. nih.gov This reaction is widely applied to heteroaryl halides, including 3-bromopyridines, due to the mild reaction conditions and the commercial availability and stability of boronic acids. nih.govfishersci.co.uk The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reactivity of the halide in pyridyl systems can be influenced by the substituent's position, with 3-bromopyridines showing high reactivity. researchgate.net

A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction for specific substrates. organic-chemistry.org Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), often paired with phosphine (B1218219) ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or tricyclohexylphosphine (B42057) (PCy₃). organic-chemistry.org The choice of base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial for activating the boronic acid. fishersci.co.uk

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for 3-Bromopyridine (B30812) Derivatives

Aryl Halide Boronic Acid Catalyst / Ligand Base Solvent Yield Reference
3-Bromopyridine Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ (aq.) THF Quantitative researchgate.net
(E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline 4-Methoxyphenylboronic acid Pd(PPh₃)₄ Na₂CO₃ 1,4-Dioxane/H₂O 39% nih.gov

This table presents data for related bromopyridine compounds to illustrate typical reaction conditions.

The Sonogashira coupling reaction is a highly effective method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. nih.gov This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI), in the presence of an amine base like triethylamine (B128534) (Et₃N). nih.govorganic-chemistry.org The reaction has been successfully applied to various bromopyridine derivatives, providing a direct route to alkynylpyridines, which are valuable intermediates in the synthesis of pharmaceuticals and functional materials. scirp.orgscirp.org

The reaction mechanism involves a palladium catalytic cycle for the aryl halide and a copper cycle for the alkyne. The process allows for the coupling of a wide range of terminal alkynes, including both aryl and alkyl acetylenes, under relatively mild conditions. researchgate.net Studies on 2-amino-3-bromopyridines demonstrate that the reaction proceeds efficiently, highlighting its applicability to substituted bromopyridines. scirp.org

Table 2: Examples of Sonogashira Coupling Conditions for Substituted 3-Bromopyridines

3-Bromopyridine Substrate Terminal Alkyne Catalyst System Base / Solvent Yield Reference
2-Amino-3-bromopyridine (B76627) Phenylacetylene Pd(CF₃COO)₂ / PPh₃ / CuI Et₃N / DMF 93% scirp.orgscirp.org
2-Amino-3-bromopyridine Cyclopropylacetylene Pd(CF₃COO)₂ / PPh₃ / CuI Et₃N / DMF 88% researchgate.net
2-Amino-3-bromo-5-methylpyridine 1-Heptyne Pd(CF₃COO)₂ / PPh₃ / CuI Et₃N / DMF 86% scirp.orgresearchgate.net

This table presents data for closely related 2-amino-3-bromopyridine compounds to illustrate the reaction's scope.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgmychemblog.com This transformation has become a vital tool for synthesizing arylamines, which are prevalent in drug discovery. mychemblog.com The reaction is applicable to a broad range of substrates, including heteroaryl halides like bromopyridines, and can be used with primary and secondary amines. chemspider.comresearchgate.net

Successful application to challenging substrates, such as unprotected 3-halo-2-aminopyridines, has been demonstrated using specialized palladium precatalysts and bulky, electron-rich phosphine ligands like RuPhos and BrettPhos. nih.gov The choice of a strong, non-nucleophilic base, such as lithium bis(trimethylsilyl)amide (LiHMDS), is often critical for achieving high yields. nih.gov The reaction's mechanism involves oxidative addition, deprotonation of the amine, and reductive elimination to form the C-N bond. mychemblog.com

Table 3: Examples of Buchwald-Hartwig Amination Conditions for 3-Halo-2-aminopyridines

Halopyridine Substrate Amine Catalyst / Ligand Base Solvent Yield Reference
3-Bromo-2-aminopyridine Morpholine RuPhos Precatalyst LiHMDS 1,4-Dioxane 93% nih.gov
3-Bromo-2-aminopyridine Aniline BrettPhos Precatalyst LiHMDS 1,4-Dioxane 81% nih.gov
3-Chloro-2-aminopyridine 4-Methylpiperidine RuPhos Precatalyst LiHMDS 1,4-Dioxane 91% nih.gov

This table presents data for related halopyridine compounds, demonstrating the effectiveness of the Buchwald-Hartwig amination.

Beyond the Suzuki and Sonogashira reactions, other palladium-catalyzed cross-couplings can be utilized to form C-C bonds at the bromine center of this compound. These include the Kumada, Negishi, and Stille couplings, which differ primarily in the organometallic nucleophile used.

Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium) as the nucleophile. It is a powerful method but can be limited by the functional group tolerance due to the high reactivity of the Grignard reagent.

Negishi Coupling: This method utilizes an organozinc reagent. Organozinc compounds are generally more functional group tolerant than Grignard reagents and exhibit high reactivity, making this a versatile coupling method. researchgate.net

Stille Coupling: This reaction uses an organostannane (organotin) reagent. organic-chemistry.org A key advantage of the Stille coupling is its excellent functional group tolerance, though a major drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.orgresearchgate.net

These reactions proceed through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice among them often depends on the required functional group compatibility and the availability of the organometallic precursor.

Table 4: Comparison of Kumada, Negishi, and Stille Couplings

Coupling Reaction Organometallic Reagent Key Features General Reference
Kumada R-MgX (Grignard Reagent) High reactivity; limited functional group tolerance.
Negishi R-ZnX (Organozinc) Good reactivity and functional group tolerance. researchgate.net

| Stille | R-Sn(Alkyl)₃ (Organostannane) | Excellent functional group tolerance; toxic reagents. | organic-chemistry.org |

Reactions Involving the Tertiary Amine Moiety

The diethylaminomethyl group contains a nucleophilic tertiary nitrogen atom. This site provides an avenue for synthetic modifications, primarily through reactions that target the nitrogen's lone pair of electrons.

The nitrogen atom of the diethylamino group possesses a lone pair of electrons, making it nucleophilic and basic. It can readily react with electrophiles, such as alkyl halides, in a quaternization reaction to form a quaternary ammonium (B1175870) salt. srce.hr In this reaction, the nitrogen atom attacks the electrophilic carbon of an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide), forming a new carbon-nitrogen bond and imparting a positive charge on the nitrogen atom. researchgate.net

The reaction is typically carried out by mixing the tertiary amine with the alkylating agent in a suitable solvent, such as acetone (B3395972) or dichloromethane. srce.hrmdpi.com The resulting quaternary ammonium salt often precipitates from the solution or can be isolated upon solvent removal. The formation of these salts can significantly alter the molecule's physical properties, such as its solubility and biological activity. google.com

Table 5: Example of a Quaternization Reaction

Reactant Alkylating Agent Product Typical Conditions Reference
Pyridine Derivative Aromatic α-bromo ketone Pyridinium Salt Methanol/Acetone, reflux mdpi.com

This table illustrates general conditions for the quaternization of nitrogen-containing heterocycles.

Nucleophilic Reactivity of the Nitrogen Atom in Organic Transformations

The tertiary amine nitrogen of the diethylamino group in this compound is a key center of nucleophilicity. The reactivity of this nitrogen atom is influenced by several electronic and steric factors. Generally, the nucleophilicity of amines correlates with their basicity; however, it is also highly sensitive to steric hindrance. masterorganicchemistry.com The two ethyl groups attached to the nitrogen provide some steric bulk, yet the nitrogen's lone pair remains available for reactions with suitable electrophiles.

The nucleophilicity of diethylamine (B46881) is significantly greater than that of primary amines like ethylamine (B1201723) or ammonia (B1221849), a trend that is expected to persist in this substituted pyridine derivative. masterorganicchemistry.com This enhanced nucleophilicity allows the nitrogen atom to readily participate in a variety of organic transformations.

Key Reactions Involving the Nucleophilic Nitrogen:

Quaternization: The nitrogen atom can react with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. This reaction is a fundamental process for tertiary amines, converting the neutral amine into a positively charged species.

Reaction with Acid Halides and Anhydrides: It can act as a nucleophile towards acylating agents like acid chlorides and anhydrides to form the corresponding acylammonium ion. This intermediate can then be involved in further transformations or serve as an activated form of the acyl group.

Michael Addition: The diethylamino group could potentially act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, although its steric bulk might temper this reactivity compared to less hindered secondary amines.

In the context of the broader molecule, the electronic properties of the 3-bromopyridine ring exert an influence. The pyridine ring is electron-deficient, which can withdraw electron density from the aminomethyl substituent, slightly diminishing the nitrogen's nucleophilicity compared to a simple alkyl diethylamine. Nevertheless, the intervening methylene (B1212753) group mitigates this effect, ensuring the nitrogen remains a potent nucleophile for many standard organic reactions. The nucleophilicity of various amines provides a framework for understanding this reactivity, as shown in the table below.

Table 1: Comparative Nucleophilicity Parameters of Selected Amines

Amine Nucleophilicity Parameter (N) in Water Relative Nucleophilicity
Ammonia (NH₃) 9.5 Base
Ethylamine 12.9 ~1,000x Ammonia
Diethylamine 14.7 ~100,000x Ammonia

Data sourced from general amine nucleophilicity studies. masterorganicchemistry.com

Deprotonation and Carbanion Formation at the Methylenic Carbon

The methylenic protons (—CH₂—) situated between the pyridine ring and the diethylamino group possess a degree of acidity due to their benzylic-like position adjacent to the aromatic pyridine ring. The electron-withdrawing nature of the pyridine ring stabilizes the conjugate base (a carbanion) that would form upon deprotonation.

Strong bases, such as organolithium reagents (e.g., n-butyllithium) or lithium amides (e.g., lithium diisopropylamide, LDA), are typically required to abstract these protons. The formation of the resulting carbanion opens up a pathway for subsequent C-C bond-forming reactions with various electrophiles.

Potential Reactions Following Carbanion Formation:

Alkylation: Reaction with alkyl halides to introduce new alkyl chains at the methylenic position.

Aldol-type Reactions: Addition to aldehydes and ketones to form β-hydroxyamine derivatives.

Acylation: Reaction with esters or acyl chlorides to introduce a carbonyl group.

Cycloaddition Reactions and Heterocycle Formation Utilizing the Pyridine Ring

The 3-bromopyridine core of the molecule can participate in cycloaddition reactions, although the aromaticity of the pyridine ring makes it less reactive as a diene in Diels-Alder reactions compared to more electron-rich systems. To facilitate such reactions, the pyridine ring typically requires activation or participation in inverse-electron-demand cycloadditions.

More commonly, the pyridine ring acts as a building block in the synthesis of more complex heterocyclic systems through reactions that involve its substituents. For example, the bromine atom at the C3 position is a key handle for cross-coupling reactions that can precede a cyclization step.

A notable area of related research is the use of pyridine derivatives in [3+2] cycloaddition reactions. For example, 1,3-dipolar cycloadditions of azomethine ylides have been successfully performed on nitro-substituted aromatic systems, suggesting that the electron-deficient nature of the 3-bromopyridine ring could make it a suitable dipolarophile for reactions with appropriate 1,3-dipoles to form novel fused pyrrolidine (B122466) heterocycles. researchgate.net Furthermore, pyridine-boryl radical-catalyzed [3π + 2σ] cycloadditions have been developed for synthesizing complex bicyclic structures that serve as pyridine bioisosteres, highlighting modern approaches to utilizing pyridine cores in complex scaffold synthesis. chemrxiv.org

Regioselective Functionalization Studies of the Pyridine and Aminomethyl Moieties

The structure of this compound offers multiple sites for functionalization, making regioselectivity a critical consideration in its synthetic transformations. The primary sites for reaction are the C2, C5, and C6 positions of the pyridine ring, the bromine atom at C3, and the aminomethyl group itself.

Functionalization Strategies:

Metal-Halogen Exchange: The bromine atom at the C3 position is a prime site for functionalization. A bromine-magnesium exchange reaction, using reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), can generate a pyridyl-magnesium species. rsc.org This Grignard reagent can then be reacted with a wide range of electrophiles to introduce new substituents selectively at the C3 position, displacing the bromine.

Directed ortho-Metalation (DoM): The aminomethyl group at C4 can potentially act as a directing group for metalation at the C5 position. Using a strong base like an organolithium, a proton could be abstracted from the C5 position, with the resulting lithiated species stabilized by coordination to the nitrogen of the side chain. This would allow for the introduction of electrophiles specifically at the C5 position.

C-H Functionalization: Modern methods involving transition metal-catalyzed C-H activation offer pathways to functionalize the pyridine ring directly. rsc.org Depending on the catalyst and directing group, selective activation of the C2 or C6 positions could be achieved. Given the existing substitution pattern, the C2 and C6 positions are the most likely targets for such transformations.

The interplay between the directing effects of the bromo and aminomethyl groups governs the regiochemical outcome of these reactions.

Table 2: Potential Regioselective Reactions

Reaction Type Reagent(s) Target Position Expected Product
Halogen-Metal Exchange i-PrMgCl·LiCl, then E⁺ C3 3-E-4-(diethylaminomethyl)pyridine
Directed Metalation n-BuLi, then E⁺ C5 3-Bromo-5-E-4-(diethylaminomethyl)pyridine
Suzuki Coupling Ar-B(OH)₂, Pd catalyst C3 3-Aryl-4-(diethylaminomethyl)pyridine

Applications as a Ligand in Metal-Catalyzed Processes, including Organometallic Catalysis and Coordination Chemistry

The this compound molecule possesses structural features that make it an excellent candidate as a ligand in coordination chemistry and organometallic catalysis. The pyridine nitrogen and the diethylamino nitrogen can act as a bidentate N,N'-donor, chelating to a metal center. The formation of a stable five-membered chelate ring is a common and favorable coordination motif.

Pyridine and its derivatives are ubiquitous as ligands in transition metal catalysis. rsc.orgresearchgate.net The electronic properties of the ligand can be tuned by the substituents on the pyridine ring. In this case, the bromo substituent acts as an electron-withdrawing group, which can influence the electronic environment of the coordinated metal center.

A closely related and well-studied class of ligands is the tris(2-pyridylmethyl)amine (B178826) (TPA) family. These are tripodal, tetradentate ligands that form stable complexes with a variety of transition metals. nih.gov The synthesis and structural analysis of derivatives like tris[(6-bromopyridin-2-yl)methyl]amine highlight the utility of incorporating bromo-substituted pyridyl moieties into ligand scaffolds. nih.gov By analogy, this compound can serve as a bidentate fragment of such larger, more complex ligand systems or be used on its own.

The bromine atom also provides a reactive handle for post-coordination modification. A metal complex of this ligand could be subjected to cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the synthesis of more elaborate ligand structures or for anchoring the complex to a surface or polymer support. This dual functionality—as a chelating ligand and a platform for further reaction—makes it a versatile tool in the design of catalysts and functional materials.

Table of Mentioned Compounds

Compound Name
This compound
3-bromo-4-nitropyridine
Ethylamine
Ammonia
Methyl iodide
n-butyllithium
Lithium diisopropylamide (LDA)
Isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl)
Tris(2-pyridylmethyl)amine (TPA)

Synthesis and Characterization of Analogues and Derivatives of 3 Bromopyridin 4 Yl Methyl Diethylamine

Modification of the Diethylamine (B46881) Moiety (e.g., Primary, Secondary, Cyclic Amines)

A primary avenue for derivatization involves the modification of the tertiary amine portion of the molecule. The most common method for achieving this is the reductive amination of 3-bromopyridine-4-carboxaldehyde with a variety of primary, secondary, and cyclic amines. nih.gov This reaction typically involves forming an imine or iminium ion intermediate, which is then reduced in situ by a suitable reducing agent like sodium borohydride. scispace.com

This approach allows for the introduction of a wide range of functionalities. For instance, reaction with ammonia (B1221849) yields the primary amine, (3-Bromopyridin-4-yl)methanamine, a fundamental building block for further elaboration. Using other primary amines, such as isopropylamine, leads to secondary amine derivatives like N-isopropyl-1-(3-bromopyridin-4-yl)methanamine. The versatility of this method extends to the use of more complex and sterically hindered amines.

Furthermore, cyclic amines can be incorporated to introduce conformational constraints and alter the lipophilicity of the parent compound. The synthesis of derivatives incorporating piperidine (B6355638), for example, has been documented. nih.gov These modifications significantly impact the steric and electronic profile of the molecule.

Amine TypeExample Derivative NameSynthetic Precursor (Amine)General Method
Primary Amine(3-Bromopyridin-4-yl)methanamine AmmoniaReductive Amination of 3-bromopyridine-4-carboxaldehyde scispace.com
Primary Amine (Substituted)1-(3-Bromopyridin-4-yl)-2-methylpropan-1-amine wikipedia.org2-Methylpropan-1-amine
Secondary Amine[(3-Bromopyridin-4-yl)methyl]dimethylamineDimethylamine
Cyclic Amine1-(3-Bromopyridin-4-yl)-3-ethylpiperidin-4-amine nih.gov3-Ethylpiperidin-4-amine

Variation of the Halogen Substituent on the Pyridine (B92270) Ring (e.g., Chlorine, Iodine, Fluorine)

The nature of the halogen at the 3-position of the pyridine ring is a critical determinant of the molecule's reactivity, particularly in transition-metal-catalyzed cross-coupling reactions. wikipedia.org Consequently, significant research has been directed towards synthesizing analogues with different halogens.

The synthesis of these analogues typically starts from the corresponding 3-halopyridine. For example, 3-chloropyridine (B48278) can be used as a starting material to ultimately yield [(3-Chloropyridin-4-yl)methyl]diethylamine through a synthetic sequence analogous to the bromo- derivative. The conversion of a 3-bromopyridine (B30812) to a 3-iodopyridine (B74083) can be accomplished via a copper(I)-catalyzed Finkelstein reaction, using sodium iodide. chemicalbook.com This transformation is valuable as aryl iodides are often more reactive in cross-coupling reactions like the Heck or Suzuki reactions. organic-chemistry.orgwikipedia.org

The introduction of fluorine can be more challenging. However, methods for the late-stage C-H fluorination of pyridine rings have been developed, which could potentially be applied to create the 3-fluoro analogue. nih.gov The choice of halogen is often dictated by the desired subsequent chemical transformation.

Halogen AnalogueKey Starting MaterialSynthetic Strategy HighlightReference
[(3-Chloropyridin-4-yl)methyl]diethylamine3-ChloropyridineUtilizes multi-step synthesis starting from the chloro-analogue of pyridine. researchgate.net
[(3-Iodopyridin-4-yl)methyl]diethylamine3-BromopyridineAromatic Finkelstein reaction (e.g., using CuI/NaI) to exchange bromine for iodine. chemicalbook.com
[(3-Fluoropyridin-4-yl)methyl]diethylamine3-Fluoropyridine or a suitable pyridine precursorPotential synthesis via late-stage C-H fluorination or from a fluorinated starting material. nih.gov

Introduction of Additional Substituents on the Pyridine Ring

The functionalization of the pyridine ring at positions other than 3 and 4 allows for the creation of a vast array of multi-substituted derivatives. These additional substituents can modulate the electronic properties of the ring, introduce new reactive handles, or provide specific steric bulk. Synthetic strategies often involve starting with a pre-functionalized pyridine ring.

For instance, reactions can be performed on 3,5-dibromopyridine (B18299) derivatives to introduce substituents at the 5-position. researchgate.net The introduction of nitro groups, which can be subsequently reduced to amines, or sulfone and phosphonate (B1237965) groups has also been reported in related pyridine systems, demonstrating the feasibility of creating highly functionalized scaffolds. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for introducing aryl or vinyl groups onto the pyridine core, using the existing halogen as a reactive handle. wikipedia.orgnih.gov The synthesis of compounds like 3,5-dibromo-4-iodopyridine (B1430625) highlights that multiple, different halogens can be incorporated, each offering a distinct reactivity profile for sequential, site-selective functionalization. google.com

Synthesis of Polyfunctional Derivatives for Advanced Chemical Research

The [(3-halopyridin-4-yl)methyl]amine framework serves as a key building block in the synthesis of more complex, polyfunctional molecules intended for advanced research, particularly in medicinal chemistry. The strategic combination of the functionalities discussed—a modifiable amine, a reactive halogen, and potential sites for further substitution—makes this scaffold highly valuable.

For example, derivatives of this core structure have been incorporated into larger molecular architectures to screen for biological activity. Research into novel cyclin-dependent kinase 2 (CDK2) inhibitors has involved the synthesis of N-(pyridin-3-yl)pyrimidin-4-amine analogues, where the pyridine moiety is a crucial component for biological interaction. nih.gov The halogen at the 3-position can be used in a key cross-coupling step to link the pyridine unit to other heterocyclic systems, such as pyrimidines. This modular approach allows for the systematic exploration of structure-activity relationships by varying the substituents on both the pyridine and the coupled ring system. The synthesis of heteroarylated 2-pyridones from bromopyridine precursors is another example of how this building block can be used to construct complex, polyfunctional molecules. mdpi.com

Stereochemical Considerations in Derivatives Synthesis and Purification

Stereochemistry becomes a critical aspect when modifications introduce one or more chiral centers into the molecule. A common way this occurs is by substitution on the methylene (B1212753) bridge connecting the pyridine ring and the amine. For example, the synthesis of 1-(3-bromopyridin-4-yl)ethan-1-amine from 3-bromo-4-acetylpyridine creates a stereocenter at the carbon bearing the amine group. nih.gov

Unless a stereoselective method is employed, the synthesis of such chiral derivatives typically results in a racemic mixture of (R) and (S) enantiomers. nih.gov The separation of these enantiomers, known as chiral resolution, is often necessary as different enantiomers can exhibit distinct biological activities. This can be achieved using techniques like chiral chromatography.

Alternatively, asymmetric synthesis can be employed to selectively produce a single enantiomer. This involves the use of chiral catalysts or auxiliaries that guide the reaction to favor one stereochemical outcome. While specific examples for the title compound are not extensively detailed, the principles of stereoselective synthesis of pyridine and piperidine derivatives are well-established, often utilizing transition metal catalysts with chiral ligands to achieve high enantioselectivity. mdpi.comresearchgate.net The development of such methods is crucial for producing enantiomerically pure compounds for pharmacological evaluation.

Potential Applications in Non Biological Advanced Materials Science

Use as a Building Block for Polymeric and Oligomeric Materials

The bifunctional nature of [(3-Bromopyridin-4-yl)methyl]diethylamine makes it a promising monomer for the synthesis of novel polymers and oligomers. The presence of a bromine atom on the pyridine (B92270) ring allows for its participation in a variety of cross-coupling reactions, which are fundamental to modern polymer synthesis. nih.gov Reactions such as Suzuki, Stille, and Sonogashira couplings can be employed to form new carbon-carbon bonds, enabling the incorporation of the bromopyridine unit into a polymer backbone.

The pyridine nitrogen and the diethylamino group can influence the polymer's properties by providing sites for coordination with metal ions or by altering its solubility and processing characteristics. Polymers incorporating this moiety could exhibit interesting electronic and photophysical properties due to the electron-deficient nature of the pyridine ring.

Table 1: Potential Polymerization Reactions Involving this compound

Reaction TypeReactantPotential Polymer Structure
Suzuki CouplingAryl or vinyl boronic acids/estersAlternating copolymers with aryl or vinyl units
Stille CouplingOrganostannanesConjugated polymers
Sonogashira CouplingTerminal alkynesPoly(arylene ethynylene)s
Buchwald-Hartwig AminationAminesPolymers with amino-substituted pyridine units

Integration into Coordination Polymers or Metal-Organic Frameworks (MOFs)

The pyridine nitrogen atom in this compound can act as a ligand, coordinating to metal ions to form coordination polymers or metal-organic frameworks (MOFs). nih.govespublisher.com MOFs are crystalline materials with a porous structure, constructed from metal nodes and organic linkers. nih.gov The diethylaminomethyl group could also potentially participate in coordination or act as a functional group within the pores of the MOF.

Exploration in Organic Electronics or Optoelectronic Materials, including studies on Nonlinear Optical (NLO) Properties

Pyridine-containing compounds are of significant interest in the field of organic electronics due to their electron-deficient nature, which facilitates electron transport. The incorporation of this compound into conjugated polymers or small molecules could lead to materials with n-type semiconductor properties, which are essential for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.

Furthermore, the donor-π-acceptor architecture that can be created using this molecule suggests potential for nonlinear optical (NLO) properties. ias.ac.incell.comresearchgate.net The diethylamino group can act as an electron donor, while the bromopyridine ring can function as an electron acceptor, connected through the methylene (B1212753) bridge. Such intramolecular charge transfer is a key feature of molecules with high second- or third-order NLO activity. nih.govacs.org These materials are crucial for applications in optical communications, data storage, and optical limiting. ias.ac.in

Role in Surface Chemistry and Functionalization of Substrates

The this compound molecule can be utilized for the functionalization of various substrates, modifying their surface properties. The bromopyridine moiety can serve as an anchor group for covalent attachment to surfaces through reactions like Grignard reactions or by forming coordination bonds with metal oxide surfaces.

This surface modification can be used to alter properties such as wettability, adhesion, and biocompatibility, or to introduce specific functionalities. For instance, surfaces functionalized with this compound could be used to immobilize catalysts, create sensors, or fabricate patterned surfaces for microelectronics.

Q & A

Q. Synthesis Pathway :

Couple bromopyridine with chloroquinoline via Buchwald-Hartwig amination.

Introduce diethylamine via reductive amination .

Advanced: How to study the compound's role in ligand exchange for nanocrystal synthesis?

Answer:

  • Ligand Removal : Diethylamine displaces polyvinylpyrrolidone (PVP) on noble metal nanocrystals via strong surface interactions. Subsequent acid neutralization removes diethylamine, yielding ligand-free surfaces .
  • Applications : Use this compound to stabilize Au/Pd nanocrystals for catalytic applications (e.g., C–C coupling).

Methodology : Monitor ligand exchange via FT-IR (loss of PVP carbonyl peaks) and TEM (size uniformity post-exchange) .

Basic: What analytical techniques confirm the compound's purity and structure?

Answer:

  • NMR : ¹H/¹³C NMR to verify bromine position and diethylamine integration .
  • Mass Spectrometry : HRMS for exact mass confirmation (e.g., [M+H]⁺).
  • X-ray Crystallography : Resolve ambiguity in regiochemistry for crystalline derivatives .

Data Interpretation : Compare experimental spectra with simulated data (e.g., ACD/Labs) for consistency.

Advanced: How does steric hindrance from the diethylamine group influence cross-coupling reactions?

Answer:

  • Buchwald-Hartwig Amination : Bulky diethylamine may reduce reaction rates due to steric clash with palladium catalysts. Mitigate by using bulky ligands (e.g., XPhos) .
  • Suzuki Coupling : The bromine atom remains accessible for aryl boronate coupling, but diethylamine proximity may require elevated temperatures (80–100°C) .

Case Study : In 3d synthesis, yields dropped to 24% for bulky dibutylamine analogs, highlighting steric limitations .

Advanced: Can computational modeling predict the compound's interaction with biological targets?

Answer: Yes.

  • Docking Studies : Use AutoDock Vina to model binding to malarial enzymes (e.g., Plasmodium dihydroorotate dehydrogenase).
  • MD Simulations : Assess conformational stability of the diethylamine group in hydrophobic pockets .

Validation : Correlate docking scores (e.g., binding energy < -8 kcal/mol) with in vitro IC₅₀ values .

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Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[(3-Bromopyridin-4-yl)methyl]diethylamine
Reactant of Route 2
Reactant of Route 2
[(3-Bromopyridin-4-yl)methyl]diethylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.